BenchChemオンラインストアへようこそ!

1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide

PDK1 inhibition thiazole-carboxamide structure-activity relationship

1-{[2-(Benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide (CAS 1232808-95-5) is a synthetic small molecule with the molecular formula C₁₇H₂₀N₄O₂S and a molecular weight of 344.4 g/mol. The compound features a 2-(benzylamino)-1,3-thiazole core linked via a carbonyl bridge to a piperidine-4-carboxamide moiety, placing it within the broader class of thiazole-carboxamide derivatives that have been disclosed as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK-1) in patent literature.

Molecular Formula C17H20N4O2S
Molecular Weight 344.4 g/mol
Cat. No. B4512627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide
Molecular FormulaC17H20N4O2S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)NCC3=CC=CC=C3
InChIInChI=1S/C17H20N4O2S/c18-15(22)13-6-8-21(9-7-13)16(23)14-11-24-17(20-14)19-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,18,22)(H,19,20)
InChIKeyYSRJUVLZKAAGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[2-(Benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide: Sourcing & Structural Identity Guide for the C17H20N4O2S Scaffold


1-{[2-(Benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide (CAS 1232808-95-5) is a synthetic small molecule with the molecular formula C₁₇H₂₀N₄O₂S and a molecular weight of 344.4 g/mol . The compound features a 2-(benzylamino)-1,3-thiazole core linked via a carbonyl bridge to a piperidine-4-carboxamide moiety, placing it within the broader class of thiazole-carboxamide derivatives that have been disclosed as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK-1) in patent literature [1]. Its structural scaffold is related to, yet distinct from, piperidin-4-yl-thiazole-carboxamide analogues described as inhibitors of T-cell proliferation [2].

Why a Generic Thiazole-Carboxamide or Piperidine Amide Will Not Substitute for 1-{[2-(Benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide


Although numerous thiazole-carboxamide and piperidine-4-carboxamide derivatives exist in the patent and literature space, the specific combination of a 2-benzylamino substituent on the thiazole ring with a piperidine-4-carboxamide C-4 carbonyl linker defines a discrete chemical space that cannot be assumed interchangeable. Patent disclosures of PDK-1 inhibitory thiazole-carboxamides encompass broad generic formulae where variation at the thiazole 2-position (aryl, heteroaryl, or alkylamino) and the amide terminus produce distinct potency and selectivity profiles [1]. Similarly, piperidin-4-yl-thiazole-carboxamide analogues for T-cell proliferation inhibition show that modifications to the thiazole substituent and carboxamide geometry directly alter biological activity [2]. A generic piperidine amide or an unsubstituted thiazole-carboxamide lacks the benzylamino pharmacophore that modulates target engagement and physicochemical properties relevant to kinase selectivity or cellular permeability.

Head-to-Head & Cross-Study Comparative Evidence for 1-{[2-(Benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide


Structural Differentiation: 2-Benzylamino Substituent vs. 2-Aryl or 2-Phenylamino Analogs in Thiazole-Carboxamide PDK1 Inhibitor Patent Space

In the PDK1 inhibitor patent WO2012058174A1, the generic thiazole-carboxamide Formula (I) explicitly encompasses compounds where the thiazole 2-position bears a substituted amino group (including benzylamino), distinguishing this sub-class from 2-aryl or 2-heteroaryl thiazole variants [1]. The target compound, 1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide, falls within this benzylamino-thiazole sub-genus. Comparative analysis of the patent generic scope indicates that related piperidin-4-yl-thiazole-carboxamide analogues in EP1637529A1, where the thiazole 2-position is substituted with aryl or heteroaryl groups rather than benzylamino, are directed toward T-cell proliferation rather than PDK1 kinase inhibition [2]. This target-context differentiation based on the 2-substituent identity is a critical selection criterion.

PDK1 inhibition thiazole-carboxamide structure-activity relationship kinase inhibitor design

Scaffold Comparison: Piperidine-4-Carboxamide at the C-4 Carbonyl vs. Alternative Amide Termini in Thiazole-Carboxamide Series

A closely related structural analog, N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide (CHEBI:91399), bearing a piperidine-4-carboxamide group attached via the thiazole 2-position rather than the 4-carbonyl, is annotated as an ATP-competitive inhibitor of CDK2, CDK7, and CDK9 with anti-cancer properties in the ChEBI database [1]. Another analog, 1-[2-[(naphthalen-1-yl)amino]-1,3-thiazole-4-carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide, which shares the thiazole-4-carbonyl-piperidine-4-carboxamide core but replaces benzylamino with naphthylamino and modifies the carboxamide terminus, displays an IC50 of 0.0165 (units as reported) against its target enzyme at pH 7.4, 37 °C in the BRENDA database [2]. The target compound's unique combination of benzylamino at the thiazole 2-position and an unsubstituted piperidine-4-carboxamide at the C-4 carbonyl has no direct published comparator data, but the scaffold-hopping precedent demonstrates that variations in the amine substituent and carboxamide terminus produce measurable differences in enzyme inhibition potency.

piperidine-4-carboxamide thiazole kinase inhibitor ATP-competitive

Physicochemical Differentiation: Molecular Weight and H-Bond Donor/Acceptor Profile vs. Common Thiazole-Piperidine Comparators

The target compound (MW = 344.4 g/mol; molecular formula C₁₇H₂₀N₄O₂S) possesses 2 hydrogen-bond donors (primary carboxamide NH₂) and 5 hydrogen-bond acceptors (thiazole N, amide carbonyl O, carboxamide O, benzylamino N). By comparison, the CHEBI:91399 scaffold (MW = 380.5; C₁₇H₂₄N₄O₂S₂) [1] contains an additional sulfur atom and a tert-butyl-oxazole substituent, increasing both molecular weight and lipophilicity. The naphthylamino analog reported in BRENDA (MW ~422.5; C₂₃H₂₆N₄O₂S) [2] is substantially larger and more lipophilic due to the naphthalene ring. The target compound's lower molecular weight and balanced hydrogen-bonding profile place it closer to lead-like chemical space than these bulkier comparators, which may influence solubility, permeability, and nonspecific binding characteristics relevant to assay development.

drug-likeness physicochemical properties lead-likeness molecular design

Target Class Differentiation: PDK1 Kinase Context vs. CDK Family and T-Cell Proliferation Pathways

The thiazole-carboxamide chemotype from which the target compound derives (WO2012058174A1) is explicitly described as a PDK-1 inhibitor class [1]. PDK1 is a master regulator of the AGC kinase family (including Akt/PKB, p70S6K, SGK, and RSK) and is genetically validated as an oncology target [1]. In contrast, the structurally related piperidine-4-carboxamide-thiazole compound CHEBI:91399 is annotated as a CDK2/7/9 inhibitor [2], and the piperidin-4-yl-thiazole-carboxamide series in EP1637529A1 targets T-cell proliferation through a distinct mechanism involving proteasome/NF-κB pathway modulation [3]. The target compound's placement within the PDK1 inhibitor patent space, rather than the CDK or T-cell proliferation patent families, suggests a differentiated kinase selectivity profile that is relevant to PI3K/PDK1/Akt pathway-focused research programs.

PDK1 CDK AGC kinase target selectivity oncology

Application Scenarios Where 1-{[2-(Benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide Provides Differentiated Value


PDK1-Dependent Oncology Target Validation and Chemical Probe Development

For research groups investigating PI3K/PDK1/Akt pathway addiction in cancer, the target compound resides within the WO2012058174A1 PDK1 inhibitor chemotype space, distinguishing it from structurally related thiazole-piperidine compounds annotated as CDK or T-cell proliferation inhibitors [1]. Its moderate molecular weight (344.4 g/mol) and balanced hydrogen-bonding profile make it a suitable starting scaffold for chemical probe optimization aimed at interrogating PDK1-specific phenotypes without the confounding CDK inhibitory activity associated with analogs such as CHEBI:91399 [2].

Structure-Activity Relationship (SAR) Exploration of the 2-Benzylamino Pharmacophore in Kinase Inhibition

The target compound's 2-benzylamino substituent on the thiazole ring represents a specific structural variation within the broader thiazole-carboxamide PDK1 inhibitor series [1]. Procurement of this compound enables direct SAR comparison against known 2-aryl, 2-heteroaryl, and 2-alkylamino thiazole-4-carbonyl-piperidine-4-carboxamide analogs, facilitating the deconvolution of the benzyl group's contribution to potency, selectivity, and physicochemical properties relative to the naphthylamino analog (IC50 = 0.0165 at the reported enzyme target) and other comparators [2].

Lead-Likeness Assessment and Early-Stage Hit Triage in Kinase-Focused Libraries

With a molecular weight of 344.4 g/mol, 2 H-bond donors, and 5 H-bond acceptors, the target compound falls within lead-like chemical space (MW < 350) [1], in contrast to bulkier analogs such as the naphthylamino-piperidine-4-carboxamide (MW ~422.5) or CHEBI:91399 (MW ~380.5) [2]. This physicochemical profile supports its inclusion in fragment-based or lead-like screening libraries for kinase target panels, where lower molecular complexity is associated with higher hit-to-lead optimization potential.

Selectivity Profiling Across AGC Kinase Family Members

Given the PDK1 patent context of the thiazole-carboxamide series (WO2012058174A1) [1], the target compound is positioned for selectivity profiling against the PDK1-regulated AGC kinase panel (Akt1-3, p70S6K, SGK1-3, RSK1-4, PKC isoforms). This application is differentiated from the CDK-focused profiling appropriate for CHEBI:91399-type scaffolds [2], enabling researchers to assess whether the benzylamino-thiazole-4-carbonyl-piperidine-4-carboxamide core offers an intrinsically PDK1-biased selectivity window.

Quote Request

Request a Quote for 1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.